molecular formula C19H14Cl2N2O3 B505082 N-[2-(benzylcarbamoyl)-4,6-dichlorophenyl]furan-2-carboxamide

N-[2-(benzylcarbamoyl)-4,6-dichlorophenyl]furan-2-carboxamide

Katalognummer: B505082
Molekulargewicht: 389.2g/mol
InChI-Schlüssel: WQHMIKKVTSDWIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(benzylcarbamoyl)-4,6-dichlorophenyl]furan-2-carboxamide is a chemical compound known for its diverse applications in scientific research and industry It is characterized by its complex structure, which includes a benzylamino group, a dichlorophenyl group, and a furamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylcarbamoyl)-4,6-dichlorophenyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,6-dichloro-2-nitrophenol with benzylamine to form an intermediate, which is then subjected to further reactions to introduce the furamide group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(benzylcarbamoyl)-4,6-dichlorophenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-[2-(benzylcarbamoyl)-4,6-dichlorophenyl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-[2-(benzylcarbamoyl)-4,6-dichlorophenyl]furan-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include inhibition of signal transduction pathways or interference with metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-{2-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide
  • N~2~-acetyl-N~1~-[(benzylamino)carbonyl]leucinamide

Uniqueness

N-[2-(benzylcarbamoyl)-4,6-dichlorophenyl]furan-2-carboxamide stands out due to its dichlorophenyl group, which imparts unique chemical properties such as increased reactivity and potential for forming diverse derivatives. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C19H14Cl2N2O3

Molekulargewicht

389.2g/mol

IUPAC-Name

N-[2-(benzylcarbamoyl)-4,6-dichlorophenyl]furan-2-carboxamide

InChI

InChI=1S/C19H14Cl2N2O3/c20-13-9-14(18(24)22-11-12-5-2-1-3-6-12)17(15(21)10-13)23-19(25)16-7-4-8-26-16/h1-10H,11H2,(H,22,24)(H,23,25)

InChI-Schlüssel

WQHMIKKVTSDWIN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=CC=CO3

Kanonische SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.